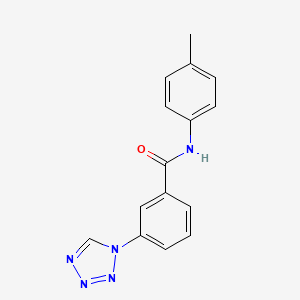
N-(4-hydroxy-3-methylphenyl)-2-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-3-methylphenyl)-2-nitrobenzenesulfonamide, also known as NS398, is a selective cyclooxygenase-2 (COX-2) inhibitor. It is widely used in scientific research to study the role of COX-2 in various biological processes.
Mecanismo De Acción
N-(4-hydroxy-3-methylphenyl)-2-nitrobenzenesulfonamide selectively inhibits COX-2, which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins and thus reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation. It has also been shown to have a neuroprotective effect in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-hydroxy-3-methylphenyl)-2-nitrobenzenesulfonamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which makes it useful for studying the role of COX-2 in various biological processes. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is not a completely selective COX-2 inhibitor and can inhibit other enzymes at high concentrations. It can also have off-target effects in some biological systems.
Direcciones Futuras
For the study of N-(4-hydroxy-3-methylphenyl)-2-nitrobenzenesulfonamide include the development of more selective COX-2 inhibitors and the study of the role of COX-2 in the immune system, gut microbiome, and cancer.
Métodos De Síntesis
N-(4-hydroxy-3-methylphenyl)-2-nitrobenzenesulfonamide can be synthesized using various methods. One of the most commonly used methods is the reaction between 3-methyl-4-hydroxybenzenesulfonyl chloride and 2-nitrophenylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(4-hydroxy-3-methylphenyl)-2-nitrobenzenesulfonamide is widely used in scientific research to study the role of COX-2 in various biological processes. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation, pain, and fever. This compound has been used to study the role of COX-2 in cancer, cardiovascular diseases, and neurological disorders.
Propiedades
IUPAC Name |
N-(4-hydroxy-3-methylphenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-9-8-10(6-7-12(9)16)14-21(19,20)13-5-3-2-4-11(13)15(17)18/h2-8,14,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMWEGORLKMDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358277 |
Source


|
| Record name | N-(4-Hydroxy-3-methylphenyl)-2-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6595-37-5 |
Source


|
| Record name | N-(4-Hydroxy-3-methylphenyl)-2-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dimethyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5730799.png)

![N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730809.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5730812.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5730818.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5730838.png)




